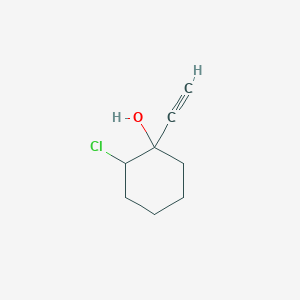
2-Chloro-1-ethynylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethynylcyclohexan-1-ol is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a chlorine atom and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by chlorination. The reaction conditions typically involve:
Reacting cyclohexanone with sodium acetylide: This step is carried out in liquid ammonia, which acts as a solvent and facilitates the formation of the ethynyl group.
Chlorination: The resulting product is then chlorinated to introduce the chlorine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
2-Chloro-1-ethynylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethynylcyclohexan-1-ol involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclohexanol: Similar structure but lacks the chlorine atom.
1-Chloro-1-ethynylcyclohexane: Similar structure but lacks the hydroxyl group.
Uniqueness
This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C8H11ClO/c1-2-8(10)6-4-3-5-7(8)9/h1,7,10H,3-6H2 |
InChI Key |
AHKHTUCIZISCAB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCCCC1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305103.png)
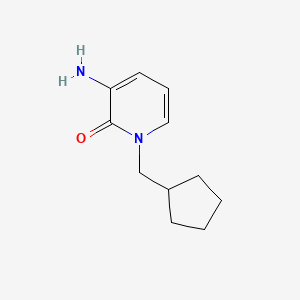
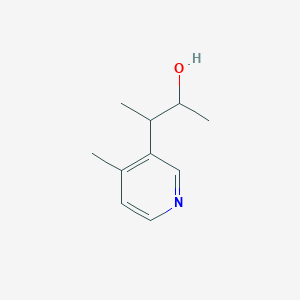

![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
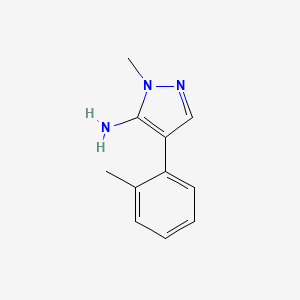
![4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13305133.png)

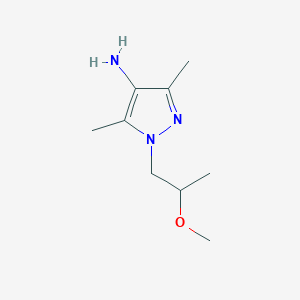
![3-{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine](/img/structure/B13305163.png)
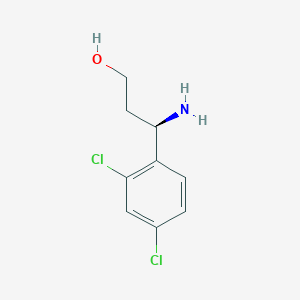
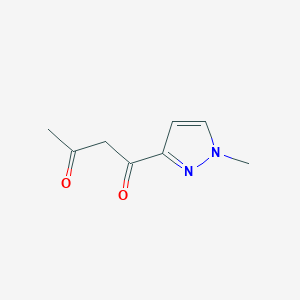
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)

